1-Phenylazetidin-3-ol
Overview
Description
1-Phenylazetidin-3-ol is a chemical compound that serves as an intermediate in the synthesis of various azetidine derivatives. These derivatives are of significant interest due to their potential applications in pharmaceuticals and materials science. The compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the azetidine ring and a hydroxyl group at the third position.
Synthesis Analysis
The synthesis of 1-Phenylazetidin-3-ol and its derivatives has been optimized to improve yields and reduce by-products. For instance, an optimized process for the preparation of 1-benzylazetidin-3-ol, a related compound, has been developed using benzylamine as a starting material, which is a cost-effective and commercially available reagent . This optimized synthesis is crucial for the economical production of azetidine derivatives.
Molecular Structure Analysis
The molecular structure of azetidine derivatives, including those related to 1-Phenylazetidin-3-ol, has been studied using various techniques such as X-ray crystallography. These studies have revealed the importance of the torsional angle between phenyl rings and the configuration of substituents for their biological activity .
Chemical Reactions Analysis
Azetidine derivatives undergo various chemical reactions, including polymerization and reactions with amines and mercaptans. For example, 3-ethyl-3-phenylazetidinone-2 can be polymerized anionically, and its thermal properties are influenced by the mean length of the stereoblocks in the polymer chain . Additionally, 1-t-butylazetidinyl-3 tosylate reacts with amines and mercaptans to form 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are closely related to their structure. The optical purity of monomers like 3-ethyl-3-phenylazetidinone-2 affects their reactivity and the properties of the resulting polymers . Moreover, the antimicrobial activity of certain azetidine derivatives has been linked to their ability to interact with biological targets such as the transpeptidase enzyme .
Scientific Research Applications
- Scientific Field : Pharmaceutical Sciences
- Summary of the Application : Azetidin-2-one derivatives have been identified as having immunostimulating, antimicrobial, and antioxidant activity . The goal of the research was to integrate the azetidin-2-one moiety into the oxadiazole ring to explore altered biological interactions .
- Methods of Application/Experimental Procedures : 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
- Results/Outcomes : The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
properties
IUPAC Name |
1-phenylazetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXYMJNDJMGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625650 | |
Record name | 1-Phenylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylazetidin-3-ol | |
CAS RN |
857280-53-6 | |
Record name | 1-Phenylazetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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